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Compound of Interest

Compound Name:

2-Methoxyethyl 2-

aminobenzo[d]thiazole-6-

carboxylate

Cat. No.: B112631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-

aminobenzothiazole carboxylates, a class of compounds with significant interest in medicinal

chemistry due to their diverse biological activities. This document summarizes key

crystallographic data, details experimental protocols for their synthesis and structural

determination, and visualizes relevant biological pathways and experimental workflows.

Introduction
2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a

wide range of pharmacological properties, including anticancer, antimicrobial, and antidiabetic

activities. The carboxylate functional group, in particular, can significantly influence the

physicochemical properties and biological interactions of these molecules. Understanding the

three-dimensional arrangement of atoms in the solid state through single-crystal X-ray

diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor

interactions and the development of more potent and selective therapeutic agents. This guide

focuses on the crystal structures of two key derivatives: Ethyl 2-(tert-butoxycarbonylamino)-1,3-

benzothiazole-6-carboxylate and Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-

carboxylate.
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Synthesis and Crystallization
The synthesis of 2-aminobenzothiazole carboxylates typically begins with the corresponding

aminobenzoic acid ester. A common route involves the reaction of an aminobenzoate with a

thiocyanate salt in the presence of a halogen, leading to the cyclization and formation of the 2-

aminobenzothiazole ring system.

General Synthesis of Ethyl 2-Aminobenzothiazole-6-
carboxylate
A widely used method for the synthesis of the 2-aminobenzothiazole core is the Hugershoff

reaction. The synthesis of ethyl 2-aminobenzothiazole-6-carboxylate starts from ethyl 4-

aminobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate[1]

Reaction Setup: A solution of ethyl p-aminobenzoate (0.085 mol) is prepared in 95% acetic

acid (50 ml). To this, potassium thiocyanate is added.

Reaction Condition: The mixture is cooled to 0°C in an ice bath.

Addition of Bromine: A solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise

to the cooled reaction mixture with constant stirring, maintaining the temperature below

10°C.

Reaction Progression: After the addition is complete, the reaction is stirred for an additional

period at low temperature.

Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is

collected by filtration.

Purification: The crude product is washed with water and then recrystallized from a suitable

solvent, such as ethanol, to yield pure ethyl 2-aminobenzothiazole-6-carboxylate.

The following diagram illustrates the general synthetic workflow:
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Synthesis Workflow
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Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate.
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Crystal Structure Analysis
The determination of the crystal structure of 2-aminobenzothiazole carboxylates is achieved

through single-crystal X-ray diffraction. This powerful analytical technique provides precise

information on bond lengths, bond angles, and intermolecular interactions within the crystal

lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of suitable size and quality are grown from a solution of the

purified compound. This is typically achieved by slow evaporation of the solvent, slow cooling

of a saturated solution, or vapor diffusion. Common solvents include ethanol, ethyl acetate,

and dichloromethane.

Data Collection: A selected single crystal is mounted on a goniometer head of a

diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) and

irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series

of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and subsequently refined using full-matrix least-squares on

F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be

located in the difference Fourier map or placed in calculated positions and refined using a

riding model.

Crystallographic Data Summary
The following tables summarize the crystallographic data for two representative 2-

aminobenzothiazole carboxylate derivatives.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(tert-butoxycarbonylamino)-1,3-

benzothiazole-6-carboxylate
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Parameter Value

Empirical formula C₁₅H₁₈N₂O₄S

Formula weight 322.37

Temperature 293 K

Wavelength 0.71073 Å

Crystal system Triclinic

Space group P-1

Unit cell dimensions

a 6.3026 (13) Å

b 10.791 (2) Å

c 11.909 (2) Å

α 80.58 (3)°

β 86.61 (3)°

γ 81.57 (3)°

Volume 789.9 (3) Å³

Z 2

Density (calculated) 1.355 Mg/m³

Absorption coefficient 0.22 mm⁻¹

F(000) 340

Table 2: Crystal Data and Structure Refinement for Methyl 2-amino-4-(morpholin-4-

yl)benzo[d]thiazole-6-carboxylate tetartohydrate[2]
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Parameter Value

Empirical formula C₁₃H₁₅N₃O₃S·0.25H₂O

Formula weight 313.85

Temperature Not reported

Wavelength Not reported

Crystal system Triclinic

Space group P-1

Unit cell dimensions

a 11.2335 (8) Å

b 13.9103 (10) Å

c 19.3444 (14) Å

α 90.628 (6)°

β 94.622 (6)°

γ 111.365 (6)°

Volume 2792.1 (4) Å³

Z 8

Density (calculated) Not reported

Absorption coefficient Not reported

F(000) Not reported

Key Structural Features
In the crystal structure of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate,

molecules form inversion dimers through intermolecular N—H···N hydrogen bonds. These

dimers are further stabilized by weak C—H···O contacts. The crystal packing is characterized

by π–π stacking interactions between the thiazole rings and between the thiazole and benzene

rings of adjacent dimers.
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For Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, the

asymmetric unit contains four independent organic molecules and one water molecule. The

extended structure is a complex three-dimensional network stabilized by O—H···O, N—H···O,

and N—H···N hydrogen bonds, as well as C—S···O chalcogen contacts.[2]

Biological Significance and Signaling Pathways
2-Aminobenzothiazole derivatives have been identified as potent inhibitors of various protein

kinases, making them attractive candidates for cancer therapy. One of the key signaling

pathways implicated in cancer cell proliferation, survival, and metabolism is the

PI3K/AKT/mTOR pathway. Several 2-aminobenzothiazole derivatives have shown inhibitory

activity against components of this pathway.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the potential point

of intervention for 2-aminobenzothiazole carboxylate derivatives.
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Inhibition of the PI3K/AKT/mTOR pathway.
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Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 2-

aminobenzothiazole carboxylates. The presented data highlights the importance of single-

crystal X-ray diffraction in elucidating the detailed molecular geometry and intermolecular

interactions that govern the solid-state properties of these compounds. The detailed synthetic

and analytical protocols serve as a valuable resource for researchers in the field. Furthermore,

the visualization of the PI3K/AKT/mTOR signaling pathway underscores the therapeutic

potential of this class of molecules and provides a basis for the future design of novel and more

effective anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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